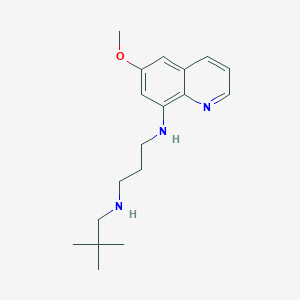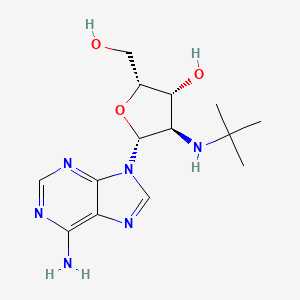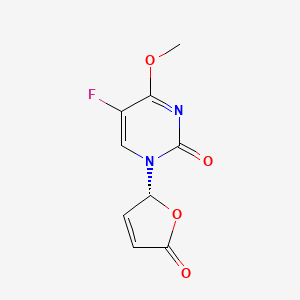
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®-: is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dihydrofuranone moiety, a fluorine atom, and a methoxy group. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves multiple steps, including the formation of the pyrimidinone core, the introduction of the dihydrofuranone moiety, and the addition of the fluorine and methoxy groups. Common synthetic routes may involve:
Formation of Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Dihydrofuranone Moiety: This step may involve the reaction of the pyrimidinone intermediate with a suitable dihydrofuranone precursor under conditions that promote the formation of the desired linkage.
Addition of Fluorine and Methoxy Groups: These functional groups can be introduced through electrophilic fluorination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuranone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the dihydrofuranone moiety, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory therapies.
Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the fluorine atom may enhance binding affinity, while the methoxy group can affect the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-chloro-4-methoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-ethoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-bromo-4-methoxy-, ®-
Uniqueness: The presence of the fluorine atom in 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- distinguishes it from similar compounds, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity. Additionally, the ®-configuration provides a specific stereochemistry that can affect the compound’s interactions with biological targets.
Propriétés
Numéro CAS |
73364-36-0 |
|---|---|
Formule moléculaire |
C9H7FN2O4 |
Poids moléculaire |
226.16 g/mol |
Nom IUPAC |
5-fluoro-4-methoxy-1-[(2R)-5-oxo-2H-furan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H7FN2O4/c1-15-8-5(10)4-12(9(14)11-8)6-2-3-7(13)16-6/h2-4,6H,1H3/t6-/m1/s1 |
Clé InChI |
SOMYTVQCIUWOSO-ZCFIWIBFSA-N |
SMILES isomérique |
COC1=NC(=O)N(C=C1F)[C@H]2C=CC(=O)O2 |
SMILES canonique |
COC1=NC(=O)N(C=C1F)C2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



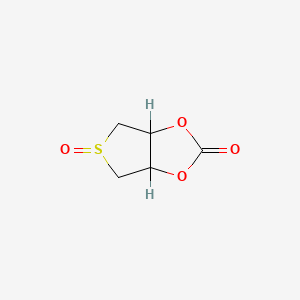
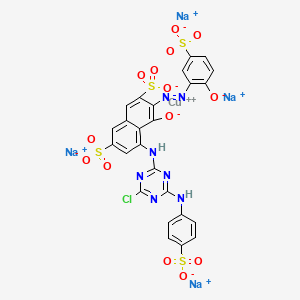
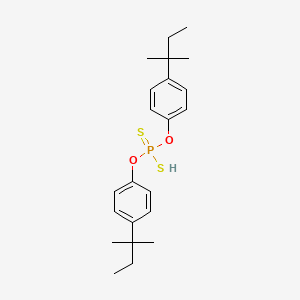
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)

![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
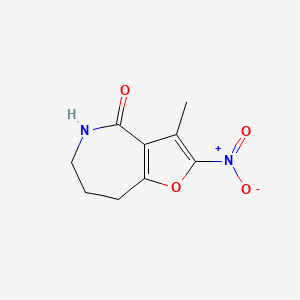
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
